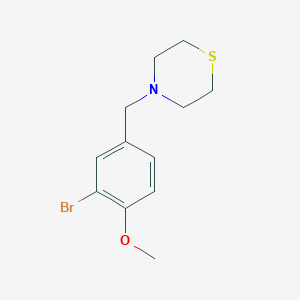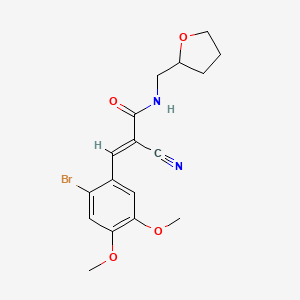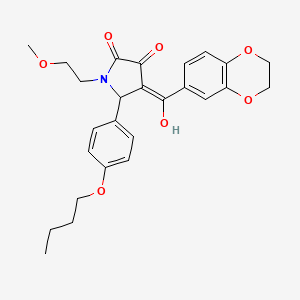
4-(3-bromo-4-methoxybenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-methoxybenzyl)thiomorpholine (BMTM) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. BMTM has been found to have various biological activities, making it an important tool in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is not fully understood, but it is believed to interact with the binding site of GPCRs. Specifically, it is thought to bind to the orthosteric site, which is the site where the endogenous ligand binds. This results in the inhibition of receptor activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to have various biochemical and physiological effects. As mentioned earlier, it is a potent antagonist of certain GPCRs, which can lead to a decrease in downstream signaling pathways. This can have a wide range of effects, depending on the specific GPCR being targeted. For example, 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to inhibit the release of insulin from pancreatic beta cells, which could have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-bromo-4-methoxybenzyl)thiomorpholine in lab experiments is its potency. It has been found to be a highly effective antagonist of certain GPCRs, making it a valuable tool for studying their function. However, one limitation of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is its specificity. It may interact with other biological targets besides GPCRs, which could lead to off-target effects. Additionally, the synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be challenging, which could limit its availability for certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-(3-bromo-4-methoxybenzyl)thiomorpholine. One area of interest is the development of more specific GPCR antagonists. While 4-(3-bromo-4-methoxybenzyl)thiomorpholine is effective, it may interact with other targets besides GPCRs, which could limit its usefulness in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine. For example, it may have potential as a treatment for certain diseases, such as diabetes or certain types of cancer. Further research is needed to fully understand the potential of 4-(3-bromo-4-methoxybenzyl)thiomorpholine in these areas.
Métodos De Síntesis
The synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiomorpholine in the presence of a base. This results in the formation of an intermediate compound, which is then treated with a reducing agent to yield 4-(3-bromo-4-methoxybenzyl)thiomorpholine. The overall yield of this process is moderate, but it has been optimized over the years to improve efficiency.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been used in a wide range of scientific studies due to its ability to interact with various biological targets. One of the most common applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, and smell. 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to be a potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)


![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
